2-Ethoxy-6-(4-methoxyphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
2-Ethoxy-6-(4-methoxyphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, a methoxyphenyl group, and an oxadiazole moiety
Preparation Methods
The synthesis of 2-Ethoxy-6-(4-methoxyphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the oxadiazole ring: This can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Final assembly: The different fragments are then coupled together under suitable reaction conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
2-Ethoxy-6-(4-methoxyphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or organolithium compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Ethoxy-6-(4-methoxyphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-(4-methoxyphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. The pyridine and oxadiazole rings can interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-Ethoxy-6-(4-methoxyphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine include:
2,4,6-Tris(4-pyridyl)pyridine: This compound shares the pyridine ring structure but lacks the methoxyphenyl and oxadiazole groups.
2-Methoxy-6-(4-pyridin-2-yl-piperazin-1-ylimino)-methyl-phenol: This compound has a similar methoxyphenyl group but differs in the rest of its structure.
Properties
Molecular Formula |
C21H18N4O3 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-[2-ethoxy-6-(4-methoxyphenyl)pyridin-3-yl]-5-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H18N4O3/c1-3-27-21-17(19-24-20(28-25-19)15-10-12-22-13-11-15)8-9-18(23-21)14-4-6-16(26-2)7-5-14/h4-13H,3H2,1-2H3 |
InChI Key |
CCNYXINCYAGCJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=C(C=C2)OC)C3=NOC(=N3)C4=CC=NC=C4 |
Origin of Product |
United States |
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